S-Naphthyridinomycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

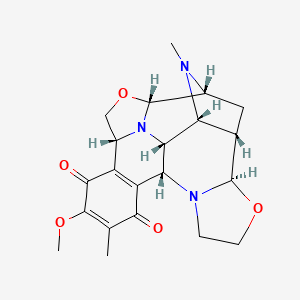

S-Naphthyridinomycin A is a novel quinone antibiotic produced by the bacterium Streptomyces lusitanus . It belongs to the family of tetrahydroisoquinoline alkaloids and exhibits a highly functionalized hexacyclic framework containing labile functionalities such as an oxazolidine ring, a quinone moiety, and a hemiaminal function . This compound is known for its potent antitumor and antimicrobial activities, making it a subject of significant interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Naphthyridinomycin A involves complex organic reactions due to its highly functionalized structure. One of the key steps in its biosynthesis is the formation of a prodrug through a nonribosomal peptide synthetase assembly line . This prodrug undergoes extracellular oxidative activation and inactivation to yield the final product .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation processes using Streptomyces lusitanus cultures . The antibiotic is isolated in crystalline form from the culture filtrate after 96 hours of cell growth . The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the antibiotic .

Chemical Reactions Analysis

Types of Reactions

S-Naphthyridinomycin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that can alkylate DNA.

Substitution: The compound can react with sodium cyanide to form stable derivatives.

Common Reagents and Conditions

Oxidation: Sodium cyanide is commonly used to induce oxidation reactions.

Reduction: Short-chain dehydrogenases/reductases are involved in the reductive inactivation of the compound.

Major Products Formed

Oxidation: Formation of electrophilic

Properties

CAS No. |

54913-26-7 |

|---|---|

Molecular Formula |

C21H25N3O5 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(1R,3R,6R,13R,18R,19S,21R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione |

InChI |

InChI=1S/C21H25N3O5/c1-8-17(25)13-12(18(26)19(8)27-3)11-7-29-21-10-6-9-14(22(10)2)16(24(11)21)15(13)23-4-5-28-20(9)23/h9-11,14-16,20-21H,4-7H2,1-3H3/t9-,10+,11-,14+,15+,16+,20+,21+/m0/s1 |

InChI Key |

XJCIPQDWRFBBCW-IAFDTQAVSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)[C@@H]3[C@H]4[C@H]5[C@H](C[C@@H](N5C)[C@@H]6N4[C@H]2CO6)[C@@H]7N3CCO7)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C6N4C2CO6)C7N3CCO7)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.